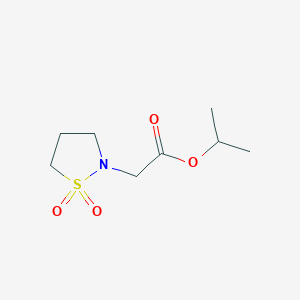![molecular formula C11H19NO4 B7587381 2-[Butan-2-yl(oxolane-3-carbonyl)amino]acetic acid](/img/structure/B7587381.png)
2-[Butan-2-yl(oxolane-3-carbonyl)amino]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[Butan-2-yl(oxolane-3-carbonyl)amino]acetic acid, also known as BOC-L-2-Aminobutyric acid, is a non-proteinogenic amino acid that has gained attention in scientific research due to its potential applications in drug development and protein engineering.
作用機序
The mechanism of action of 2-[Butan-2-yl(oxolane-3-carbonyl)amino]acetic acidobutyric acid is dependent on its incorporation into peptides and proteins. The introduction of 2-[Butan-2-yl(oxolane-3-carbonyl)amino]acetic acidobutyric acid can alter the conformation and stability of the molecule, which can affect its interactions with other molecules. For example, the incorporation of 2-[Butan-2-yl(oxolane-3-carbonyl)amino]acetic acidobutyric acid into a peptide can increase its binding affinity to a target protein by stabilizing a specific conformation that is required for binding.
Biochemical and Physiological Effects
2-[Butan-2-yl(oxolane-3-carbonyl)amino]acetic acidobutyric acid has been shown to have minimal biochemical and physiological effects when administered alone. However, its incorporation into peptides and proteins can alter their properties and lead to changes in biochemical and physiological effects. For example, the incorporation of 2-[Butan-2-yl(oxolane-3-carbonyl)amino]acetic acidobutyric acid into a peptide can increase its proteolytic resistance, which can prolong its half-life in vivo.
実験室実験の利点と制限
The advantages of using 2-[Butan-2-yl(oxolane-3-carbonyl)amino]acetic acidobutyric acid in lab experiments include its ability to introduce conformational constraints, alter properties of peptides and proteins, and enhance binding affinity. Additionally, 2-[Butan-2-yl(oxolane-3-carbonyl)amino]acetic acidobutyric acid is relatively easy to synthesize and can be incorporated into peptides and proteins using standard solid-phase peptide synthesis techniques. However, the limitations of using 2-[Butan-2-yl(oxolane-3-carbonyl)amino]acetic acidobutyric acid include its potential to alter the biological activity of peptides and proteins and the need for careful characterization of the modified molecules.
将来の方向性
There are several future directions for the use of 2-[Butan-2-yl(oxolane-3-carbonyl)amino]acetic acidobutyric acid in scientific research. One direction is the development of new methods for introducing 2-[Butan-2-yl(oxolane-3-carbonyl)amino]acetic acidobutyric acid into peptides and proteins. Another direction is the exploration of the effects of 2-[Butan-2-yl(oxolane-3-carbonyl)amino]acetic acidobutyric acid on protein-protein interactions and signaling pathways. Additionally, the use of 2-[Butan-2-yl(oxolane-3-carbonyl)amino]acetic acidobutyric acid in the design of new therapeutics and drug delivery systems is an area of potential future research.
合成法
2-[Butan-2-yl(oxolane-3-carbonyl)amino]acetic acidobutyric acid can be synthesized through a multistep process involving the protection of the carboxyl group, the formation of the oxolane ring, and the deprotection of the BOC group. The synthesis starts with the reaction of tert-butyl 2-aminobutyrate with diethylene glycol in the presence of a catalyst to form the protected intermediate. The oxolane ring is then formed by the reaction of the intermediate with acetic anhydride and triethylamine. Finally, the BOC group is removed by treatment with trifluoroacetic acid to obtain 2-[Butan-2-yl(oxolane-3-carbonyl)amino]acetic acidobutyric acid.
科学的研究の応用
2-[Butan-2-yl(oxolane-3-carbonyl)amino]acetic acidobutyric acid has been used in scientific research as a tool to study protein structure and function. It has been incorporated into peptides and proteins to introduce conformational constraints and alter their properties. For example, 2-[Butan-2-yl(oxolane-3-carbonyl)amino]acetic acidobutyric acid has been used to stabilize helical structures, increase proteolytic resistance, and enhance binding affinity. Additionally, 2-[Butan-2-yl(oxolane-3-carbonyl)amino]acetic acidobutyric acid has been used as a building block for the synthesis of peptidomimetics and small molecule inhibitors.
特性
IUPAC Name |
2-[butan-2-yl(oxolane-3-carbonyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-3-8(2)12(6-10(13)14)11(15)9-4-5-16-7-9/h8-9H,3-7H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBOPXSTWLZEQLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N(CC(=O)O)C(=O)C1CCOC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Butan-2-yl(oxolane-3-carbonyl)amino]acetic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(1-methylimidazol-2-yl)ethyl]hexan-2-amine](/img/structure/B7587300.png)
![2-[(4-Ethylphenyl)sulfonylamino]-2-methylpropanoic acid](/img/structure/B7587305.png)
![[2-(2-methyl-5-morpholin-4-ylsulfonylanilino)-2-oxoethyl] (E)-3-(3-methoxyphenyl)prop-2-enoate](/img/structure/B7587313.png)

![2-Methyl-1-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propan-2-amine](/img/structure/B7587331.png)
![1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-methylpropan-2-amine](/img/structure/B7587342.png)
![2-amino-2-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]propanamide](/img/structure/B7587347.png)
![2-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]benzonitrile](/img/structure/B7587352.png)


![1-amino-N-[1-(2-methoxyphenyl)ethyl]cyclopentane-1-carboxamide](/img/structure/B7587380.png)


![4-[4-[(Cyclopropylamino)methyl]pyrazol-1-yl]benzonitrile](/img/structure/B7587404.png)